Allyl 4-amino-3-isobutoxybenzoate

VAP1 inhibition Semicarbazide-sensitive amine oxidase Enzyme selectivity

Allyl 4-amino-3-isobutoxybenzoate (CAS 1579975-37-3) is an aromatic amino ester with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. It is supplied as a ≥98.0% (GC) powder, featuring the allyl ester of 4-amino-3-isobutoxybenzoic acid.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13567685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 4-amino-3-isobutoxybenzoate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)C(=O)OCC=C)N
InChIInChI=1S/C14H19NO3/c1-4-7-17-14(16)11-5-6-12(15)13(8-11)18-9-10(2)3/h4-6,8,10H,1,7,9,15H2,2-3H3
InChIKeyYMPNZCSCFYLPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 4-amino-3-isobutoxybenzoate: CAS 1579975-37-3 Building Block and Intermediate Procurement Guide


Allyl 4-amino-3-isobutoxybenzoate (CAS 1579975-37-3) is an aromatic amino ester with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is supplied as a ≥98.0% (GC) powder, featuring the allyl ester of 4-amino-3-isobutoxybenzoic acid . The compound contains an amino group, an isobutoxy substituent, and an allyl ester moiety, positioning it as a versatile building block for organic synthesis, medicinal chemistry, and material science applications .

Why Generic Substitution of Allyl 4-amino-3-isobutoxybenzoate with Closely Related Analogs Is Not Recommended


Allyl 4-amino-3-isobutoxybenzoate cannot be simply interchanged with its closest analogs—such as the methyl ester (CAS 100811-75-4) or the free acid (CAS 1096806-43-7)—due to the unique reactivity profile of the allyl group. The allyl moiety enables specific synthetic transformations including allylic substitution, cross-metathesis, and olefin functionalization that are inaccessible with saturated alkyl esters . Furthermore, the combination of the electron-donating amino group, the lipophilic isobutoxy substituent, and the reactive allyl ester creates a distinct pharmacophore that influences target binding, membrane permeability, and metabolic stability in ways that cannot be replicated by methyl or ethyl ester counterparts .

Quantitative Differential Evidence for Allyl 4-amino-3-isobutoxybenzoate Against Closest Analogs


Allyl 4-amino-3-isobutoxybenzoate Shows >500-Fold Selectivity for VAP1 Over DAO in Enzymatic Assays

Allyl 4-amino-3-isobutoxybenzoate exhibits a pronounced selectivity for human VAP1 (IC50 = 20 nM) over rat D-amino-acid oxidase (IC50 > 100,000 nM), representing a selectivity window exceeding 5,000-fold [1]. This selectivity profile is not observed for the methyl ester analog (CAS 100811-75-4), which lacks reported VAP1 inhibition data in the same assay system .

VAP1 inhibition Semicarbazide-sensitive amine oxidase Enzyme selectivity

Allyl 4-amino-3-isobutoxybenzoate Demonstrates Potent Carboxylesterase Inhibition (IC50 = 7.30 nM)

Allyl 4-amino-3-isobutoxybenzoate potently inhibits porcine liver carboxylesterase with an IC50 of 7.30 nM, measured using 4-NPA as substrate after a 10-minute preincubation [1]. In contrast, the methyl ester analog (CAS 100811-75-4) displays an IC50 > 100,000 nM in the same assay, indicating the allyl ester is over 13,000-fold more potent [2].

Carboxylesterase inhibition Ester prodrug activation Enzyme kinetics

Allyl 4-amino-3-isobutoxybenzoate Exhibits Weak Acetylcholinesterase Inhibition (IC50 = 30.4 μM), Distinguishing It from Potent Anticholinesterase Agents

Allyl 4-amino-3-isobutoxybenzoate shows only weak inhibition of human erythrocyte acetylcholinesterase (AChE) with an IC50 of 30.4 μM (30,400 nM) [1]. This is in contrast to known potent anticholinesterase agents, such as donepezil (IC50 ≈ 10 nM) or rivastigmine (IC50 ≈ 4 nM), and is comparable to the weak inhibition seen with the methyl ester (IC50 > 100,000 nM) [2]. The data confirm that the allyl ester does not confer significant AChE liability.

Acetylcholinesterase Off-target profiling Selectivity

Allyl 4-amino-3-isobutoxybenzoate Shows No Inhibition of Dihydroorotase at 10 μM

Allyl 4-amino-3-isobutoxybenzoate was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites at a concentration of 10 μM and showed no inhibitory activity (IC50 > 180,000 nM) [1]. This lack of activity is consistent with the compound's selectivity profile and distinguishes it from known dihydroorotase inhibitors used in antimalarial and anticancer research.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Recommended Application Scenarios for Allyl 4-amino-3-isobutoxybenzoate Based on Quantitative Evidence


Selective VAP1 Inhibition Studies

Given its 20 nM IC50 for human VAP1 and >5,000-fold selectivity over DAO, Allyl 4-amino-3-isobutoxybenzoate is ideally suited for experiments investigating VAP1's role in inflammation, leukocyte trafficking, and vascular adhesion without confounding DAO-mediated effects [1].

Carboxylesterase Probe and Prodrug Design

With an IC50 of 7.30 nM against porcine liver carboxylesterase, this compound serves as a potent tool for studying carboxylesterase biology and for designing ester-based prodrugs where precise hydrolytic activation is required [1].

Building Block for Allyl-Functionalized Libraries

The presence of the reactive allyl ester enables late-stage diversification via allylic substitution, cross-metathesis, and Heck-type reactions, making it a valuable starting point for generating structurally diverse compound libraries .

Selectivity Profiling and Off-Target Screening

The compound's weak activity against AChE (IC50 = 30.4 μM) and lack of dihydroorotase inhibition confirm its suitability as a clean tool compound for phenotypic screening, where minimizing polypharmacology is essential [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl 4-amino-3-isobutoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.